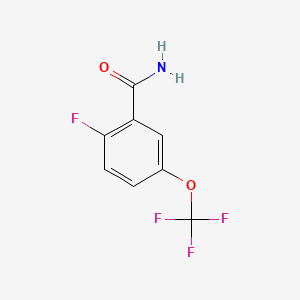![molecular formula C19H18N4O2S B1308833 4-Ethyl-3-[(3-nitrophenyl)methylsulfanyl]-5-(2-phenylethenyl)-1,2,4-triazole](/img/structure/B1308833.png)
4-Ethyl-3-[(3-nitrophenyl)methylsulfanyl]-5-(2-phenylethenyl)-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3-[(3-nitrophenyl)methylsulfanyl]-5-(2-phenylethenyl)-1,2,4-triazole is a complex organic compound characterized by its unique triazole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-[(3-nitrophenyl)methylsulfanyl]-5-(2-phenylethenyl)-1,2,4-triazole typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the ethyl, nitrobenzyl, and phenylethenyl groups. Common reagents used in these reactions include ethyl iodide, 3-nitrobenzyl chloride, and styrene. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps, such as recrystallization or chromatography, to isolate the final product .
化学反応の分析
Types of Reactions
4-Ethyl-3-[(3-nitrophenyl)methylsulfanyl]-5-(2-phenylethenyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethyl group can be substituted with other alkyl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the nitro group may produce amines.
科学的研究の応用
4-Ethyl-3-[(3-nitrophenyl)methylsulfanyl]-5-(2-phenylethenyl)-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Ethyl-3-[(3-nitrophenyl)methylsulfanyl]-5-(2-phenylethenyl)-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4-ethyl-3-[(3-nitrobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole
- 4-ethyl-3-[(3-nitrobenzyl)sulfanyl]-5-[(E)-2-methylphenylethenyl]-4H-1,2,4-triazole
- 4-ethyl-3-[(3-nitrobenzyl)sulfanyl]-5-[(E)-2-chlorophenylethenyl]-4H-1,2,4-triazole
Uniqueness
The uniqueness of 4-Ethyl-3-[(3-nitrophenyl)methylsulfanyl]-5-(2-phenylethenyl)-1,2,4-triazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C19H18N4O2S |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
4-ethyl-3-[(3-nitrophenyl)methylsulfanyl]-5-(2-phenylethenyl)-1,2,4-triazole |
InChI |
InChI=1S/C19H18N4O2S/c1-2-22-18(12-11-15-7-4-3-5-8-15)20-21-19(22)26-14-16-9-6-10-17(13-16)23(24)25/h3-13H,2,14H2,1H3 |
InChIキー |
PJPDWIGEPHEHRC-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)[N+](=O)[O-])C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B1308750.png)


![1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1308765.png)





![3-[(4-Chlorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1308789.png)
![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester](/img/structure/B1308793.png)

![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(3-pyridinyl)-2-propenenitrile](/img/structure/B1308806.png)
![1-(4-pyridinyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1308811.png)
